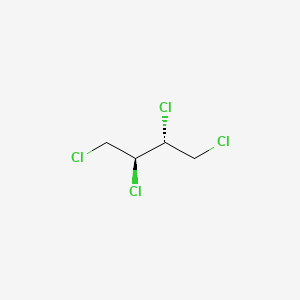

(R*,S*)-1,2,3,4-Tetrachlorobutane

Description

Significance of Vicinal Tetrachloroalkanes in Contemporary Organic Chemistry

Vicinal tetrachloroalkanes, compounds with chlorine atoms on adjacent carbons, are valuable building blocks in organic synthesis. Their significance stems from the reactivity of the carbon-chlorine bonds, which allows for a variety of chemical transformations. These compounds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups, and elimination reactions to form alkenes. smolecule.com The stereochemistry of vicinal tetrachloroalkanes plays a crucial role in their reactivity and the stereochemical outcome of their reactions, making them important substrates for studying reaction mechanisms and developing stereoselective synthetic methods.

Historical Context and Evolution of Research on 1,2,3,4-Tetrachlorobutane (B46602)

Research into polychlorinated butanes gained momentum in the mid-20th century with the growth of the petrochemical industry. Early synthetic methods often involved radical chlorination, which typically resulted in complex mixtures of isomers. Over time, more controlled and selective methods were developed. A significant advancement in the synthesis of 1,2,3,4-tetrachlorobutane involves the chlorination of 3,4-dichloro-1-butene (B1205564). smolecule.com This method allows for greater control over the stereochemistry of the product. The different stereoisomers of 1,2,3,4-tetrachlorobutane, particularly the meso and the racemic (dl) forms, exhibit distinct physical properties, which has been a key area of investigation. For instance, the meso form has a significantly higher melting point than the dl-form. smolecule.com

Current Research Imperatives and Future Directions for (R,S)-1,2,3,4-Tetrachlorobutane Studies

Current research on (R,S)-1,2,3,4-tetrachlorobutane and related compounds is multifaceted. One area of focus is its application in materials science and polymer chemistry. smolecule.com Researchers are exploring the use of its derivatives in the development of new polymers. smolecule.com Additionally, there is ongoing interest in its toxicological and environmental profile due to its persistence and potential health effects. smolecule.com Understanding the metabolic pathways of this compound in biological systems is a key research objective. smolecule.com Future studies will likely continue to explore its synthetic utility, particularly in the development of novel catalytic systems for its transformation into other valuable chemicals. The optimization of industrial processes to produce specific isomers with high yield and purity while minimizing environmental impact also remains a critical research area.

Detailed Research Findings

The stereochemical complexity of 1,2,3,4-tetrachlorobutane, with its two chiral centers, gives rise to three stereoisomers: the meso form and a pair of enantiomers (d and l). The relative stereochemistry significantly impacts the compound's physical properties.

Physical Properties of 1,2,3,4-Tetrachlorobutane Isomers

| Property | meso-Form | dl-Form (racemic mixture) |

| Melting Point | ~73°C | Liquid below 0°C |

This table highlights the difference in melting points between the meso and dl-forms of 1,2,3,4-tetrachlorobutane.

Spectroscopic data is crucial for the characterization of (R,S)-1,2,3,4-tetrachlorobutane.

Spectroscopic Data for (R,S)-1,2,3,4-Tetrachlorobutane**

| Spectroscopic Technique | Key Features |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

This table summarizes the key spectroscopic techniques used to characterize the compound.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-1,2,3,4-tetrachlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVKECRTHXEEW-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CCl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28507-96-2 | |

| Record name | rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28507-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-1,2,3,4-tetrachlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Isomerism of 1,2,3,4 Tetrachlorobutane

Theoretical Considerations of Stereoisomers

Enantiomeric Forms of 1,2,3,4-Tetrachlorobutane (B46602)

1,2,3,4-Tetrachlorobutane exists as a pair of enantiomers, which are non-superimposable mirror images of each other. egrassbcollege.ac.in These are often referred to as the d- (dextrorotatory) and l- (levorotatory) forms, corresponding to their ability to rotate plane-polarized light in opposite directions. An equimolar mixture of these two enantiomers is known as a racemic mixture or dl-isomer. google.comlibretexts.org This racemic mixture is optically inactive because the rotational effects of the d- and l-isomers cancel each other out, a phenomenon known as external compensation. egrassbcollege.ac.inlibretexts.org

Diastereomeric Forms: Focusing on the Meso (R,S) Configuration**

The third stereoisomer of 1,2,3,4-tetrachlorobutane is the meso form, which is a diastereomer of the enantiomeric pair. libretexts.org This isomer is designated as (R,S)-1,2,3,4-tetrachlorobutane, with other common synonyms being meso-1,2,3,4-tetrachlorobutane and (2R,3S)-1,2,3,4-tetrachlorobutane. nih.govchemspider.comchemspider.com

A key feature of the meso isomer is the presence of an internal plane of symmetry that bisects the molecule, making one half a mirror image of the other. purdue.edu This internal symmetry means that despite having two chiral centers (C2 and C3), the molecule as a whole is achiral and therefore optically inactive. libretexts.org

The distinct stereochemistry of the meso form leads to significantly different physical properties compared to the racemic mixture of enantiomers. This is most evident in their melting points.

Physical Properties of 1,2,3,4-Tetrachlorobutane Stereoisomers

| Isomer | Melting Point (°C) | Optical Activity |

|---|---|---|

| meso-(R,S)-form | 73 °C | Inactive |

| dl-racemic mixture | Liquid below 0 °C | Inactive google.com |

Principles of Chirality and Optical Activity in Tetrachlorobutane Isomers

Chirality is a fundamental property of a molecule that results from its three-dimensional structure. A molecule is considered chiral if it is non-superimposable on its mirror image. egrassbcollege.ac.inpurdue.edu The presence of a stereocenter, such as a carbon atom bonded to four different groups, is a common source of chirality. purdue.edu In 1,2,3,4-tetrachlorobutane, carbons C2 and C3 are stereocenters.

Optical activity is the macroscopic manifestation of chirality, where a collection of chiral molecules rotates the plane of polarized light. libretexts.orgpurdue.edu

Enantiomers : The d- and l- forms of 1,2,3,4-tetrachlorobutane are chiral and thus optically active. They rotate light by equal magnitudes but in opposite directions. youtube.com

Meso Isomer : The (R,S)-1,2,3,4-tetrachlorobutane isomer is achiral due to its internal plane of symmetry. This symmetry means it does not rotate plane-polarized light and is optically inactive.

Racemic Mixture : The 50:50 mixture of the d- and l-enantiomers is also optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. libretexts.orgyoutube.com

Conformational Analysis of 1,2,3,4-Tetrachlorobutane

The single bond between C2 and C3 allows for rotation, leading to various spatial arrangements of the substituents known as conformations or rotational isomers (rotamers). The stability of these conformers is dictated by energetic factors, including steric hindrance and electronic interactions.

Rotational Isomerism and Determination of Energy Barriers

Rotation around the central C2-C3 bond results in a continuum of conformations, with the most significant being the staggered and eclipsed forms. Staggered conformations are generally more stable (lower in energy) than eclipsed conformations due to reduced torsional strain. oregonstate.edu

Rotational Energy Barriers for 2,3-Dichlorobutane (B1630595) Diastereomers

| Isomer | Rotational Energy Barrier (ΔH°) |

|---|---|

| meso-2,3-dichlorobutane | 12.5 kcal/mol msu.edu |

| racemic-2,3-dichlorobutane | 9.5 kcal/mol msu.edu |

This data for an analogous compound suggests that the meso form of 1,2,3,4-tetrachlorobutane likely has a higher rotational barrier than its racemic counterpart due to more significant steric and electronic repulsions in its eclipsed state.

Influence of Halogen Substituents on Molecular Conformation

The four chlorine substituents profoundly influence the stability of the different conformers of 1,2,3,4-tetrachlorobutane. The primary factors at play are electrostatic repulsion and hyperconjugation.

The C-Cl bonds are highly polar, creating significant bond dipoles. In certain conformations, particularly the eclipsed and some gauche forms, these dipoles are brought into close proximity. The resulting dipole-dipole repulsion destabilizes these conformations and increases the energy barrier to rotation. msu.edu This effect is expected to be substantial in 1,2,3,4-tetrachlorobutane due to the presence of four such bonds.

In some halogenated alkanes, an effect known as hyperconjugation can stabilize gauche rotamers. msu.edu However, given the high degree of chlorination and the strong repulsive forces between the chlorine atoms, it is likely that electrostatic and steric repulsions are the dominant forces governing the conformational preferences and rotational barriers in 1,2,3,4-tetrachlorobutane. msu.eduresearchgate.net

Advanced Methods for Stereoisomer Identification and Separation in Research

The separation and identification of closely related stereoisomers like those of 1,2,3,4-tetrachlorobutane present a significant analytical challenge due to their similar physicochemical properties. vurup.sk Researchers employ a variety of advanced chromatographic and spectroscopic techniques to overcome this.

Chromatographic Methods

Gas Chromatography (GC): Gas chromatography is a powerful tool for separating volatile compounds like chlorinated butanes. analyticaltoxicology.com The effectiveness of the separation depends heavily on the type of capillary column and the stationary phase used. vurup.sk

High-Efficiency Capillary Columns: Long capillary columns with small internal diameters and thin stationary phase films provide the high resolution necessary to separate isomers. vurup.sk

Selective Stationary Phases: The choice of stationary phase is critical. For halogenated compounds, polar stationary phases are often employed. Phases like trifluoropropyl-substituted polysiloxanes show unique interactions with electronegative groups (such as halogens), enabling the separation of positional isomers that may be difficult to resolve on standard non-polar phases. analyticaltoxicology.com Dipole-dipole interactions between the stationary phase and the analytes play a key role in achieving separation. analyticaltoxicology.com

Ultra-High-Performance Liquid Chromatography (UHPLC): For less volatile derivatives or when coupling to specific detectors, UHPLC is a valuable technique. The separation of stereoisomers of complex molecules has been successfully achieved using UHPLC, often coupled with mass spectrometry. nih.gov Chiral stationary phases (CSPs) are instrumental in resolving enantiomers.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of isomers.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For rel-(2R,3S)-1,2,3,4-Tetrachlorobutane, specific spectral data has been recorded. nih.gov

¹³C NMR and Coupling Constants: In more complex cases, ¹³C NMR and the analysis of various coupling constants (e.g., ¹J(C-Si), ²J(C-Si), ³J(C-Si) in organosilane chemistry) are used to unambiguously assign the configuration of stereoisomers. dtic.mil

Table 2: ¹H NMR Spectral Data for rel-(2R,3S)-1,2,3,4-Tetrachlorobutane

| Instrument | Sample Source | Spectral Details |

|---|---|---|

| Varian A-60 | Aldrich Chemical Company, Inc. | Data available but specific shifts and couplings are not detailed in the source. |

Data sourced from PubChem CID 11579284. nih.gov

Mass Spectrometry (MS): When coupled with a chromatographic system (GC-MS or LC-MS), mass spectrometry serves as a powerful detector to identify and confirm the structure of separated isomers. While isomers often have identical mass spectra, their unique retention times from the chromatography step allow for their individual identification. vurup.sk

Electron Circular Dichroism (ECD): For chiral molecules, ECD is an advanced spectroscopic technique used to determine the absolute configuration of stereoisomers. nih.gov This method measures the differential absorption of left and right circularly polarized light and is particularly useful for confirming the identity of enantiomers after separation. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (R,S)-1,2,3,4-Tetrachlorobutane |

| 1,2,3,4-Tetrachlorobutane |

| rel-(2R,3S)-1,2,3,4-Tetrachlorobutane |

| (2R,3S)-1,2,3,4-tetrachlorobutane |

| (2S,3R)-1,2,3,4-tetrachlorobutane |

| Meso-1,2,3,4-Tetrachlorobutane |

| 2,3-dichlorobutane |

Synthetic Methodologies and Stereoselective Synthesis of R*,s* 1,2,3,4 Tetrachlorobutane

Direct Halogenation Routes

Direct halogenation represents a fundamental approach to synthesizing chlorinated butanes. These methods involve the addition of chlorine to butane (B89635) or butene derivatives under specific reaction conditions.

Controlled Chlorination of Butane and Butene Derivatives

The liquid-phase chlorination of 1,3-butadiene (B125203) is a key industrial method that yields a mixture of dichlorobutene (B78561) isomers, which can be further chlorinated to produce tetrachlorobutanes. google.comgoogle.com The initial reaction of 1,3-butadiene with chlorine produces 3,4-dichloro-1-butene (B1205564) and both cis- and trans-1,4-dichloro-2-butene (B41546). google.comnih.gov The distribution of these products can be influenced by reaction temperature; lower temperatures may favor the formation of certain isomers. pearson.com For instance, in some systems, lower temperatures (e.g., 5°C) have been used in the emulsion copolymerization of 1-chlorobutadiene and butadiene. researchgate.net

The process is typically conducted in a solvent at temperatures ranging from 25°C to 100°C. google.comgoogle.com To enhance the yield of the desired dichlorobutenes and minimize the formation of by-products such as hydrogen chloride, a free radical inhibitor is often added. google.com The subsequent chlorination of this dichlorobutene mixture, particularly the trans-1,4-dichloro-2-butene isomer, leads to the formation of 1,2,3,4-tetrachlorobutane (B46602).

Table 1: Products of 1,3-Butadiene Chlorination

| Starting Material | Product(s) |

| 1,3-Butadiene | 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene |

This table outlines the initial products formed during the chlorination of 1,3-butadiene.

The selective chlorination of trans-1,4-dichloro-2-butene is a well-established method for producing (R,S)-1,2,3,4-tetrachlorobutane with high yield and selectivity. google.com This process involves reacting trans-1,4-dichloro-2-butene with elemental chlorine. To suppress side reactions and favor the formation of the meso-isomer, the reaction is often carried out in the presence of a free radical inhibitor and a source of chloride ions. The use of a chlorination-resistant solvent, such as carbon tetrachloride, can also be beneficial. google.com

Research has shown that controlling the rate of chlorine addition is crucial for maximizing the yield of the meso-isomer and minimizing the formation of more highly chlorinated by-products like pentachlorobutanes. google.com Conducting the reaction at temperatures between 70°C and 100°C has been found to be effective. google.com Under optimized conditions, the conversion of trans-1,4-dichloro-2-butene can be high, with the product mixture showing a significant predominance of the meso-isomer over the d,l-isomers. For example, one process reported a 90:10 ratio of meso to d,l-isomers. google.com The ionic pathway, which involves a trans-addition of chlorine, is the dominant mechanism in these chlorinations, particularly when using chlorinated hydrocarbon solvents. oup.com

Table 2: Reaction Conditions for Selective Chlorination of trans-1,4-Dichloro-2-butene

| Parameter | Condition |

| Reactant | trans-1,4-dichloro-2-butene |

| Reagent | Chlorine |

| Temperature | 70°C - 100°C google.com |

| Additives | Free radical inhibitor, Chloride ion source |

| Solvent | Carbon tetrachloride google.com |

This table summarizes typical reaction conditions for the selective synthesis of (R,S)-1,2,3,4-tetrachlorobutane.

Radical Chlorination Pathways and Mechanistic Elucidation

Radical chlorination offers another route for the synthesis of chlorinated butanes. This process typically involves the use of a radical initiator, such as an azo compound like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), and a chlorinating agent like sulfuryl chloride. upenn.edu The reaction proceeds through a free-radical chain mechanism, which consists of initiation, propagation, and termination steps. upenn.edu

In the initiation step, the initiator decomposes upon heating to generate radicals, which then react with the chlorinating agent to produce chlorine radicals. upenn.edu During propagation, a chlorine radical abstracts a hydrogen atom from the alkane (or chloroalkane) to form an alkyl radical and hydrogen chloride. This alkyl radical then reacts with the chlorinating agent to yield the chlorinated product and another chlorine radical, continuing the chain reaction. upenn.edu

The chlorination of 1-chlorobutane, for example, results in a mixture of dichlorobutane isomers. bartleby.com The distribution of these isomers is influenced by both statistical factors (the number of available hydrogens at each position) and the relative reactivity of the different types of hydrogens (primary vs. secondary). umass.edu The presence of the initial chlorine atom can exert a polar effect, influencing the regioselectivity of the subsequent chlorination. bartleby.comumass.edu While radical chlorination can produce tetrachlorobutanes, achieving high stereoselectivity for the (R,S)-isomer via this pathway is challenging due to the nature of the radical intermediates.

Strategies for Stereocontrol in (R,S)-1,2,3,4-Tetrachlorobutane Synthesis**

Achieving a high yield of the (R,S)-isomer of 1,2,3,4-tetrachlorobutane requires precise control over the reaction conditions to favor its formation over the racemic mixture.

Role of Chiral Catalysts and Low-Temperature Conditions

While the direct chlorination of trans-1,4-dichloro-2-butene can provide good selectivity for the meso-product through an inherent trans-addition mechanism, the use of chiral catalysts represents a more sophisticated approach to stereocontrol in halogenation reactions. Chiral catalysts, such as those based on chiral diols, oxazolines, or ferrocene (B1249389) derivatives, can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. mdpi.commagtech.com.cn These catalysts can promote the formation of one enantiomer over the other in asymmetric reactions. mdpi.com

In the context of synthesizing (R,S)-1,2,3,4-tetrachlorobutane, while specific examples of chiral catalysts for this exact transformation are not extensively detailed in the provided search results, the general principles of asymmetric catalysis are relevant. By carefully designing a chiral catalyst, it is theoretically possible to influence the approach of the chlorinating agent to the butene derivative, thereby favoring the formation of the desired stereoisomer.

Low-temperature conditions can also play a crucial role in enhancing stereoselectivity. pearson.com Lowering the reaction temperature can increase the energy difference between the transition states leading to the different stereoisomers, thus amplifying the preference for the formation of the thermodynamically or kinetically favored product. For instance, in the emulsion copolymerization involving 1-chlorobutadiene, low temperatures (5°C) have been utilized. researchgate.net The combination of a suitable chiral catalyst and optimized low-temperature conditions could provide a powerful strategy for achieving high stereoselectivity in the synthesis of (R,S)-1,2,3,4-tetrachlorobutane.

Optimization of Reaction Conditions for Meso (R,S) Configuration Selectivity**

The stereoselective synthesis of (R,S)-1,2,3,4-tetrachlorobutane, the meso isomer, is critical for its application in producing specialty polymers, as it is a key precursor to 2,3-dichloro-1,3-butadiene. smolecule.comgoogle.com Achieving high selectivity for the meso configuration over the dl-racemate requires precise control over reaction conditions. smolecule.com Key parameters that are optimized include the choice of starting material, reaction temperature, chlorine concentration, and solvent system.

One primary synthetic route is the liquid-phase chlorination of dichlorobutene isomers. The selection of the starting isomer and the conditions of chlorination significantly influence the stereochemical outcome. For instance, the chlorination of 3,4-dichloro-1-butene is a common method where maintaining a low concentration of chlorine gas favors the formation of the desired meso-isomer while minimizing the creation of more highly chlorinated byproducts. smolecule.com

An improved process involves the chlorination of trans-1,4-dichlorobutene-2. google.com This method emphasizes the controlled addition of chlorine to the reaction zone. To maximize the yield of the meso isomer, the reaction temperature is typically maintained between 50°C and 100°C. google.com Temperatures at the lower end of this range generally enhance selectivity, though they may lead to lower conversion rates. Conversely, higher temperatures can reduce stereochemical control. smolecule.com The rate of chlorine addition is also a critical factor, with optimal rates cited between 0.01 to 2.0 mole percent per minute relative to the initial amount of trans-1,4-dichlorobutene-2. google.com

Recent advancements in optimizing reaction conditions have explored the use of specialized solvent systems. Fluorinated solvents, such as 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane, have been shown to improve reaction rates and product purity. smolecule.com These solvents can act as phase-transfer catalysts, enhancing the diffusion of chlorine into the reaction mixture and stabilizing reactive intermediates, which can increase selectivity for the meso-tetrachlorobutane by as much as 15%. smolecule.com

Below is a table summarizing the optimized conditions for meso-selectivity derived from various synthetic approaches.

| Parameter | Optimized Condition | Starting Material | Rationale |

| Temperature | 50°C - 100°C google.com | trans-1,4-Dichlorobutene-2 | Balances reaction rate with stereoselectivity. smolecule.com |

| Chlorine Addition Rate | 0.01 - 2.0 mol%/min google.com | trans-1,4-Dichlorobutene-2 | Controlled addition minimizes side reactions. google.com |

| Chlorine Concentration | Low smolecule.com | 3,4-Dichloro-1-butene | Favors meso-isomer formation and reduces byproducts. smolecule.com |

| Solvent | Fluorinated Solvents smolecule.com | 3,4-Dichloro-1-butene | Enhances reaction rate, purity, and selectivity. smolecule.com |

Multi-step Synthesis Approaches for Tetrachlorobutane Derivatives

The (R,S)-1,2,3,4-tetrachlorobutane isomer is not only a target molecule but also a crucial intermediate in multi-step syntheses to produce valuable derivatives. These synthetic pathways often involve the initial stereoselective formation of the tetrachlorobutane followed by further chemical transformations.

A prominent example of a multi-step synthesis involving (R,S)-1,2,3,4-tetrachlorobutane is the production of 2,3-dichlorobutadiene. google.com This process can be summarized in the following key steps:

Chlorination: A dichlorobutene, such as trans-1,4-dichlorobutene-2, is chlorinated under optimized conditions to selectively produce meso-1,2,3,4-tetrachlorobutane. google.com

Purification: The resulting mixture of stereoisomers is purified to isolate the high-purity meso-isomer.

Dehydrochlorination: The purified meso-1,2,3,4-tetrachlorobutane is then dehydrochlorinated to yield 2,3-dichlorobutadiene. google.com This resulting diene is a valuable monomer used in the manufacturing of specialty synthetic rubbers. google.com

This multi-step approach highlights the importance of the initial stereoselective synthesis, as the stereochemistry of the tetrachlorobutane precursor directly impacts the efficiency and purity of the final derivative. smolecule.com Other multi-step syntheses may involve the sequential chlorination of less-chlorinated butane precursors to arrive at the desired tetrachlorobutane isomer. smolecule.com

The following table outlines a typical multi-step synthesis for a key derivative.

| Step | Reaction | Starting Material | Intermediate/Product | Significance |

| 1 | Stereoselective Chlorination | trans-1,4-Dichlorobutene-2 google.com | (R,S)-1,2,3,4-Tetrachlorobutane google.com | Creates the required stereoisomer for the next step. |

| 2 | Dehydrochlorination | (R,S)-1,2,3,4-Tetrachlorobutane google.com | 2,3-Dichlorobutadiene google.com | Production of a monomer for specialty polymers. google.com |

Advanced Purification Techniques for Stereoisomeric Purity and Yield Optimization

Following the synthesis of 1,2,3,4-tetrachlorobutane, the crude product typically contains a mixture of the meso ((R,S)-) and the racemic (dl-) stereoisomers. The separation and purification of these isomers are essential to obtain the high-purity meso compound required for subsequent applications.

A conventional and effective method for separating the meso isomer is fractional crystallization . google.com This technique leverages the significant difference in the physical properties of the stereoisomers. The meso form is a solid with a melting point of approximately 73°C, whereas the dl-racemate is a liquid at room temperature, with a much lower melting point. smolecule.com By carefully controlling the temperature during crystallization, the solid meso-isomer can be selectively precipitated from the liquid dl-isomers, allowing for its recovery in high purity. google.com

For more analytical or small-scale separations, and for instances where crystallization is less effective, advanced chromatographic techniques are employed. These methods offer high resolution for separating stereoisomers.

Chiral Chromatography: The use of a chiral stationary phase (CSP) in gas or liquid chromatography can effectively separate the enantiomers of the dl-pair from each other and from the meso isomer. diva-portal.org

Pre-column Derivatization: This technique involves reacting the mixture of stereoisomers with a chiral derivatizing agent. diva-portal.org This converts the enantiomers into diastereomers, which have different physical properties and can be separated using standard, achiral chromatography. diva-portal.org

The selection of the purification method depends on the scale of the operation and the required level of purity. For industrial production, fractional crystallization is often preferred due to its scalability and cost-effectiveness.

The table below compares the primary purification techniques.

| Technique | Principle of Separation | Target Isomer | Advantages |

| Fractional Crystallization | Difference in melting points and solubility between meso and dl-isomers. google.comsmolecule.com | (R,S)-1,2,3,4-Tetrachlorobutane | Scalable, cost-effective for industrial production. google.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. diva-portal.org | All stereoisomers | High resolution, suitable for analytical quantification. diva-portal.org |

| Pre-column Derivatization | Conversion of enantiomers to diastereomers for separation on achiral columns. diva-portal.org | Enantiomers of the dl-pair | Allows separation using standard chromatographic equipment. diva-portal.org |

Chemical Reactivity and Mechanistic Studies of R*,s* 1,2,3,4 Tetrachlorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. The mechanism of these reactions for alkyl halides is typically categorized as either bimolecular (SN2) or unimolecular (SN1). For (R,S)-1,2,3,4-Tetrachlorobutane, which has both primary (at C1 and C4) and secondary (at C2 and C3) carbons bonded to chlorine, the SN2 mechanism is generally favored, particularly at the less sterically hindered primary positions.

The kinetics of nucleophilic substitution provide insight into the reaction mechanism. Bimolecular nucleophilic substitution (SN2) reactions are characterized by second-order kinetics, where the reaction rate is dependent on the concentrations of both the alkyl halide substrate and the attacking nucleophile. libretexts.org The rate law for such a reaction is expressed as:

Rate = k[(R,S)-1,2,3,4-Tetrachlorobutane][Nucleophile]**

This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond is broken. libretexts.org This process proceeds through a trigonal bipyramidal transition state.

Conversely, a unimolecular (SN1) mechanism would involve a two-step process where the C-Cl bond first breaks to form a carbocation intermediate, which is then attacked by the nucleophile. The rate of an SN1 reaction is first-order, depending only on the concentration of the substrate. Given that the primary and secondary carbocations that would be formed from (R,S)-1,2,3,4-Tetrachlorobutane are relatively unstable, the SN1 pathway is less likely under typical substitution conditions.

While specific kinetic data for (R,S)-1,2,3,4-Tetrachlorobutane is not extensively documented in readily available literature, its reactivity can be inferred from the general principles of polychlorinated alkanes. The chlorine atoms are electron-withdrawing, which can influence the rate of substitution. The displacement of chlorine atoms would proceed via the well-established SN2 mechanism, especially with strong nucleophiles.

Table 1: Expected Kinetic and Mechanistic Features of Nucleophilic Substitution

| Feature | SN2 Mechanism (Expected for this compound) | SN1 Mechanism (Less Likely) |

| Kinetic Order | Second-order overall (first-order in substrate, first-order in nucleophile) | First-order overall (first-order in substrate only) |

| Mechanism | Single concerted step | Two-step (carbocation intermediate) |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Stereochemistry | Inversion of configuration at the reaction center | Racemization |

Steric hindrance refers to the obstruction of a reaction pathway caused by the spatial arrangement of atoms. In SN2 reactions, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). masterorganicchemistry.com Bulky substituents on or near the electrophilic carbon can block this approach, significantly slowing down or preventing the reaction. masterorganicchemistry.comchemistrysteps.com

In the case of (R,S)-1,2,3,4-Tetrachlorobutane, there are two types of electrophilic carbon centers:

Primary carbons (C1 and C4): These are less sterically hindered, with only one adjacent carbon atom. They are expected to be more susceptible to SN2 attack.

Secondary carbons (C2 and C3): These are more sterically hindered. The presence of chlorine atoms on adjacent carbons, in addition to the carbon chain, increases the steric bulk around C2 and C3, making a direct SN2 attack more difficult compared to the terminal carbons.

Therefore, the rate of nucleophilic substitution is expected to be significantly faster at the C1 and C4 positions than at the C2 and C3 positions due to reduced steric hindrance. The bulky chlorine atoms at the C2 and C3 positions act like "fat goalies," effectively shielding the secondary carbons from the incoming nucleophile. masterorganicchemistry.com

Table 2: Predicted Influence of Steric Hindrance on SN2 Reaction Rates

| Carbon Position | Type | Expected Steric Hindrance | Predicted SN2 Reactivity |

| C1, C4 | Primary | Low | Higher |

| C2, C3 | Secondary | High | Lower |

Elimination Reactions

Elimination reactions of alkyl halides, known as dehydrochlorination, involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. These reactions often compete with nucleophilic substitution and are typically favored by the use of strong, sterically hindered bases and higher temperatures. The most common mechanism for dehydrochlorination is the bimolecular elimination (E2) pathway.

The dehydrochlorination of (R,S)-1,2,3,4-Tetrachlorobutane is a reaction of significant industrial importance, as it serves as a key step in the production of 2,3-dichloro-1,3-butadiene, a monomer used in the synthesis of specialty rubbers. This transformation requires the removal of two molecules of hydrogen chloride (HCl).

The formation of 2,3-dichloro-1,3-butadiene dictates the regioselectivity of the reaction. It implies that one molecule of HCl is removed from C1 and C2, and a second molecule is removed from C3 and C4.

The stereoselectivity of the E2 mechanism is a critical factor. The E2 reaction proceeds most efficiently when the hydrogen atom and the leaving group (chlorine) are in an anti-periplanar conformation. This means the H-C-C-Cl dihedral angle is 180°. The meso stereoisomer of 1,2,3,4-tetrachlorobutane (B46602) can readily adopt a conformation where the hydrogens on C1 and C4 are anti-periplanar to the chlorine atoms on C2 and C3, respectively, facilitating the double elimination to yield the desired conjugated diene.

While specific computational studies modeling the elimination reaction pathways for (R,S)-1,2,3,4-Tetrachlorobutane are not widely published, theoretical chemistry provides a framework for understanding these reactions. Computational models could be used to:

Calculate the energy barriers for different conformational isomers to achieve the required anti-periplanar geometry for E2 elimination.

Determine the transition state energies for the removal of HCl from different positions (e.g., C1-C2 vs. C2-C3) to predict the regioselectivity.

Analyze the electronic structure of the transition state to understand the role of the substituents in stabilizing or destabilizing it.

Such studies would likely confirm that the pathway leading to the conjugated 2,3-dichloro-1,3-butadiene is energetically favored over pathways that would lead to other, less stable isomeric products.

Reductive Dechlorination Pathways and Mechanisms

Reductive dechlorination is a process where a carbon-chlorine bond is cleaved and the chlorine atom is replaced by a hydrogen atom. This reaction is a reduction, involving the transfer of electrons to the chlorinated molecule. It is a key process in the environmental degradation of chlorinated pollutants and can be achieved both biotically by microorganisms and abiotically using reducing agents like zero-valent iron. frtr.gov

The mechanism typically proceeds via a stepwise process known as hydrogenolysis, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov For (R,S)-1,2,3,4-Tetrachlorobutane, a complete reductive dechlorination would ultimately yield butane (B89635).

The specific pathway for this compound would involve a series of intermediates with fewer chlorine atoms. The preference for which chlorine is removed first (primary vs. secondary) depends on factors like bond strength and steric accessibility. Generally, more chlorinated carbons are more susceptible to reduction. usgs.gov A plausible pathway would involve the sequential removal of chlorine, leading to various trichlorobutane, dichlorobutane, and chlorobutane isomers before the final product, butane, is formed.

Table 3: Plausible Stepwise Pathway for Reductive Dechlorination

| Step | Reactant | Product(s) |

| 1 | (R,S)-1,2,3,4-Tetrachlorobutane | Trichlorobutane isomers |

| 2 | Trichlorobutane isomers | Dichlorobutane isomers |

| 3 | Dichlorobutane isomers | Chlorobutane isomers |

| 4 | Chlorobutane isomers | Butane |

Other Transformation Reactions and Derivatization Studies

Beyond its primary applications, (R,S)-1,2,3,4-tetrachlorobutane undergoes several other key chemical transformations, including dehydrochlorination and fluorination, to yield industrially significant products.

Dehydrochlorination to 2,3-Dichloro-1,3-butadiene

A prominent reaction of (R,S)-1,2,3,4-tetrachlorobutane is its dehydrochlorination to produce 2,3-dichloro-1,3-butadiene, a monomer used in the production of specialty synthetic rubbers. This elimination reaction is typically carried out using a base. The choice of base can influence the purity of the final product.

Studies have shown that while common bases like sodium hydroxide (B78521) can be used, employing an aqueous slurry of calcium hydroxide is reported to yield a purer form of 2,3-dichloro-1,3-butadiene. The reaction is understood to proceed through a step-wise elimination mechanism (E2), where two molecules of hydrogen chloride are removed from the starting tetrachlorobutane. The reaction first produces trichlorobutene intermediates, which then undergo a second dehydrochlorination to form the final diene product.

Table 1: Dehydrochlorination of (R,S)-1,2,3,4-Tetrachlorobutane**

| Reactant | Reagent | Conditions | Product | Yield |

| (R,S)-1,2,3,4-Tetrachlorobutane | Sodium Hydroxide (aqueous) | Varies | 2,3-Dichloro-1,3-butadiene | Not Specified |

| (R,S)-1,2,3,4-Tetrachlorobutane | Calcium Hydroxide (aqueous slurry) | Varies | 2,3-Dichloro-1,3-butadiene | High Purity |

Fluorination to 1,2,3,4-Tetrachloro-hexafluoro-butane

Another significant derivatization of (R,S)-1,2,3,4-tetrachlorobutane is its direct fluorination to produce 1,2,3,4-tetrachloro-hexafluoro-butane. This fluorinated compound serves as an important intermediate in various chemical syntheses.

The fluorination process involves the reaction of (R,S)-1,2,3,4-tetrachlorobutane with fluorine gas. Research outlined in patent literature describes a method where the reaction is conducted in a suitable solvent in the absence of a catalyst. This process has been reported to produce the desired hexafluorinated product in satisfactory yields, often around 70% or higher.

Table 2: Fluorination of (R,S)-1,2,3,4-Tetrachlorobutane**

| Reactant | Reagent | Conditions | Product | Yield |

| (R,S)-1,2,3,4-Tetrachlorobutane | Fluorine Gas (F₂) | In a solvent, without a catalyst | 1,2,3,4-Tetrachloro-hexafluoro-butane | ~70% or higher |

Other Potential Derivatizations

As a chloroalkane, (R,S)-1,2,3,4-tetrachlorobutane is theoretically susceptible to nucleophilic substitution reactions with various nucleophiles, such as amines and azides. However, specific and detailed research findings on such derivatization studies for this particular compound are not extensively documented in the reviewed literature. The inherent steric hindrance and the presence of multiple reactive sites could lead to complex product mixtures, necessitating carefully controlled reaction conditions to achieve selective transformations. Further research in this area could unlock new synthetic pathways and applications for this versatile chlorinated butane.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules in solution. For a molecule like 1,2,3,4-tetrachlorobutane (B46602), which exists as a pair of enantiomers (the dl-pair) and a meso compound, NMR provides critical data to differentiate these isomers based on their unique symmetries and atomic environments.

Application of ¹H and ¹³C NMR for Detailed Structural Elucidation of Stereoisomers

The structural differences between the meso ((R,S)-) and the chiral (RR/SS-) isomers of 1,2,3,4-tetrachlorobutane lead to distinct NMR spectra. The key to this differentiation lies in the concept of chemical equivalence.

The meso-isomer possesses a plane of symmetry that makes certain atoms chemically equivalent. In its ¹H NMR spectrum, the two protons on C1 are equivalent to the two protons on C4, and the proton on C2 is equivalent to the proton on C3. This symmetry results in a simplified spectrum with only two distinct proton signals. Similarly, the ¹³C NMR spectrum for the meso-isomer shows only two signals, as C1 and C4 are equivalent, and C2 and C3 are equivalent. nih.gov

In contrast, the chiral enantiomers (RR or SS) lack this plane of symmetry. Consequently, all four carbon atoms are in chemically non-equivalent environments, leading to four distinct signals in the ¹³C NMR spectrum. docbrown.info Likewise, the protons on each carbon are unique, resulting in a more complex ¹H NMR spectrum with four separate signals. The analysis of chemical shifts, integration values, and splitting patterns allows for unambiguous assignment of each stereoisomer. magritek.commagritek.comazom.com

Interactive Table 1: Predicted NMR Signals for Stereoisomers of 1,2,3,4-Tetrachlorobutane

| Isomer | Symmetry | Predicted ¹³C NMR Signals | Predicted ¹H NMR Signals |

| meso-(R,S) | Plane of Symmetry | 2 | 2 |

| Chiral (RR or SS) | No Plane of Symmetry | 4 | 4 |

Use of NMR for Conformational Analysis and Rotational Dynamics

NMR spectroscopy is also a powerful technique for studying the dynamic behavior of molecules, such as the rotation around single bonds. For 1,2,3,4-tetrachlorobutane, rotation about the central C2-C3 bond is of particular interest, leading to different staggered conformations known as rotamers (rotational isomers), primarily the anti and gauche forms.

These conformers exist in a dynamic equilibrium, and their relative populations can be influenced by factors such as solvent and temperature. At room temperature, the rotation is typically fast on the NMR timescale, and the observed spectrum is a weighted average of the spectra of the individual conformers. However, by using variable-temperature NMR studies, researchers can "freeze out" the rotation. At low temperatures, the equilibrium can be shifted, and the interchange between conformers slows down, allowing for the observation of signals from individual rotamers. This provides valuable information on the energy differences between the conformers and the rotational energy barriers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure and symmetry and can provide complementary information to NMR. edinst.com

Analysis of Characteristic Vibrational Modes for Structural Insights

The IR and Raman spectra of 1,2,3,4-tetrachlorobutane are characterized by specific vibrational frequencies corresponding to the different types of bonds within the molecule. Key vibrational modes include:

C-H stretching: Typically observed in the 2900-3000 cm⁻¹ region.

CH₂ scissoring (bending): Found around 1400-1450 cm⁻¹.

C-Cl stretching: These are strong absorptions usually appearing in the 600-800 cm⁻¹ region. The exact frequencies are sensitive to the local environment (i.e., conformation).

Skeletal C-C stretching and bending: Occur at lower frequencies in the fingerprint region.

A detailed analysis of these bands can confirm the presence of the tetrachlorobutane backbone and provide insights into its conformational state. umich.edunih.gov

Differentiating Stereoisomers through Vibrational Signatures

While stereoisomers often have very similar IR spectra, differences can arise due to symmetry. documentsdelivered.com This is particularly relevant when comparing the meso and chiral isomers of 1,2,3,4-tetrachlorobutane. The anti-conformer of the meso-isomer is highly symmetric, possessing a center of inversion (Cᵢ symmetry). For molecules with a center of symmetry, the rule of mutual exclusion applies: vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa.

The chiral isomers and the gauche conformers of the meso-isomer lack this center of symmetry. Therefore, many of their vibrational modes are active in both IR and Raman spectra. This fundamental difference in spectroscopic activity allows for the differentiation of the stereoisomers. illinois.eduresearchgate.net The Raman spectrum of the meso-isomer, particularly in the solid state or at low temperatures where the centrosymmetric anti-conformer is favored, is expected to show bands that are absent in its IR spectrum, a clear signature of its unique symmetry. umich.edu

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. chemguide.co.uk

For (R,S)-1,2,3,4-tetrachlorobutane (C₄H₆Cl₄), the mass spectrum exhibits highly characteristic features. The molecular weight is approximately 196 g/mol . nih.gov Due to the presence of four chlorine atoms, the molecular ion region is not a single peak but a distinctive cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). ucalgary.ca This results in a series of molecular ion peaks (M, M+2, M+4, M+6, M+8) corresponding to the different possible combinations of these isotopes in a single molecule. The presence of this five-peak cluster provides definitive evidence for a compound containing four chlorine atoms. thestudentroom.co.ukthestudentroom.co.ukquizlet.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragments provides a fingerprint that helps to confirm the molecular structure. For a chloroalkane like 1,2,3,4-tetrachlorobutane, common fragmentation pathways include the loss of a chlorine radical or a molecule of hydrogen chloride. miamioh.edu

Interactive Table 2: Predicted Mass Spectrometry Fragments for 1,2,3,4-Tetrachlorobutane

| Ion | Description | Approximate m/z (using ³⁵Cl) |

| [C₄H₆Cl₄]⁺ | Molecular Ion (M⁺) | 194 |

| [C₄H₆Cl₃]⁺ | Loss of a Cl radical | 159 |

| [C₄H₅Cl₃]⁺ | Loss of HCl | 158 |

| [C₂H₃Cl₂]⁺ | Cleavage of C2-C3 bond | 96 |

| [C₃H₄Cl]⁺ | Rearrangement and fragmentation | 75 |

Note: The m/z values shown are for the fragments containing only the ³⁵Cl isotope. Each chlorine-containing fragment will itself appear as a cluster of peaks reflecting the isotopic abundances of chlorine. libretexts.orgdocbrown.info

Chromatographic Methods for Purity Assessment and Isomer Separation

The analysis of (R,S)-1,2,3,4-Tetrachlorobutane presents a unique challenge due to the presence of multiple stereoisomers. The compound exists as a meso form, (2R,3S)-1,2,3,4-tetrachlorobutane, and a pair of enantiomers, (2R,3R)- and (2S,3S)-1,2,3,4-tetrachlorobutane, which together form a racemic mixture. Chromatographic techniques are indispensable for both assessing the chemical purity of the compound and for separating these stereoisomers, particularly the diastereomers (the meso form versus the enantiomeric pair). nih.gov The separation of diastereomers is achievable using standard achiral chromatography because they possess distinct physical properties, unlike enantiomers which require a chiral environment to be resolved. sigmaaldrich.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile chlorinated hydrocarbons. libretexts.org High-resolution capillary GC is particularly well-suited for determining the purity of 1,2,3,4-tetrachlorobutane and separating its diastereomers.

Detailed Research Findings:

The separation of chlorinated hydrocarbons is extensively documented in methodologies such as those provided by the U.S. Environmental Protection Agency (EPA). epa.gov EPA Method 8121, for instance, outlines the use of capillary columns for the analysis of such compounds. epa.gov While this method covers a broad range of analytes, its principles are directly applicable to 1,2,3,4-tetrachlorobutane. The key to a successful separation lies in the choice of the stationary phase and the optimization of the temperature program.

For compounds of this class, capillary columns with non-polar to mid-polarity stationary phases are often employed. libretexts.org A common choice is a fused silica (B1680970) capillary column coated with a bonded phase of polyphenylmethylsiloxane (e.g., a DB-5 type phase). libretexts.org These columns separate compounds based on a combination of boiling point and polarity differences. The diastereomers of 1,2,3,4-tetrachlorobutane, having slightly different shapes and dipole moments, will exhibit different retention times on such columns.

Detection is typically accomplished using an Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like chlorinated hydrocarbons. epa.gov The temperature program is a critical parameter that must be carefully optimized. A slow temperature ramp or an isothermal hold can enhance the resolution between closely eluting isomer peaks. chromforum.org

Below is a table summarizing typical GC conditions for the analysis of chlorinated hydrocarbons, which can be adapted for the purity and isomer assessment of (R,S)-1,2,3,4-Tetrachlorobutane.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with Capillary Column Capability | Provides platform for separation. |

| Column | Fused Silica Capillary, 30 m x 0.25 mm ID, 0.25 µm film | High-resolution separation of isomers. libretexts.org |

| Stationary Phase | 5% Phenyl Polysiloxane / 95% Methylpolysiloxane (DB-5 type) | General purpose phase for separating chlorinated compounds by polarity and boiling point. libretexts.org |

| Carrier Gas | Helium or Nitrogen, Constant Flow Mode (e.g., 1-2 mL/min) | Transports the analyte through the column. dioxin20xx.org |

| Injector | Split/Splitless, 220-250°C | Vaporizes the sample for introduction into the column. nih.gov |

| Oven Program | Initial Temp: 60°C, hold 2 min; Ramp: 5-10°C/min to 280°C | Optimizes separation of isomers with different boiling points. chromforum.orgdioxin20xx.org |

| Detector | Electron Capture Detector (ECD), 300°C | Highly sensitive detection of halogenated compounds. epa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary approach to GC for purity analysis and isomer separation. A significant advantage of HPLC is that it can separate diastereomers using standard achiral stationary phases. nih.gov

Detailed Research Findings:

The separation of diastereomers by HPLC is possible because their different three-dimensional structures lead to different interactions with the stationary phase. researchgate.net Both normal-phase and reversed-phase HPLC can be effective.

In Reversed-Phase HPLC , a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Separation occurs based on differences in hydrophobicity. The slightly different polarities and surface areas of the meso and dl-isomers of 1,2,3,4-tetrachlorobutane would result in differential partitioning between the stationary and mobile phases, leading to separation. Purity can be assessed at levels of ≥97% using this method.

In Normal-Phase HPLC , a polar stationary phase like silica gel is used with a non-polar mobile phase. This mode separates isomers based on differences in their polar interactions with the stationary phase surface. For some diastereomers, this approach can provide better selectivity than reversed-phase methods. hplc.eu

The choice between normal and reversed-phase modes is often determined empirically to achieve the best resolution. Detection is typically performed with a UV detector, as chlorinated alkanes have some absorbance in the low UV range (e.g., 210–230 nm).

The following table outlines representative conditions for an HPLC-based separation.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Diastereomer Separation

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | HPLC system with gradient or isocratic pump | Precise delivery of the mobile phase. |

| Column | C18 (Octadecyl-silica), 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 60:40 v/v) | Elutes compounds from the column; composition can be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape. |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Affects viscosity and separation efficiency. |

| Detector | UV-Vis Detector at low wavelength (e.g., 215 nm) | Detects analytes as they elute from the column. |

| Injection Vol. | 10-20 µL | Introduces a precise amount of sample. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the relative energies of its various conformations.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of medium-sized organic molecules like (R,S)-1,2,3,4-Tetrachlorobutane.

DFT calculations would be employed to perform geometry optimizations, starting from various initial conformations. These calculations would systematically explore the potential energy surface of the molecule to locate its energy minima, which correspond to stable conformers. The output of these calculations would provide detailed geometric parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Stable Conformer of (R,S)-1,2,3,4-Tetrachlorobutane**

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C1-Cl Bond Length (Å) | 1.78 |

| C2-Cl Bond Length (Å) | 1.80 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| Cl-C1-C2 Bond Angle (°) | 110.8 |

| Cl-C1-C2-Cl Dihedral Angle (°) | -65.2 |

Furthermore, DFT calculations would yield the relative energies of these conformers, allowing for the determination of the most stable arrangement of the molecule. This information is crucial for understanding its physical properties and reactivity.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.netstudysmarter.co.uk These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), can provide a highly accurate description of the electronic structure and bonding within a molecule.

For (R,S)-1,2,3,4-Tetrachlorobutane, ab initio calculations would be instrumental in analyzing the nature of the carbon-chlorine and carbon-carbon bonds. These calculations can provide insights into:

Molecular Orbital (MO) Theory: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution, hybridization, and delocalization of electron density within the molecule. This would reveal the polarity of the C-Cl bonds and any potential hyperconjugative interactions that might influence the molecule's conformation and reactivity.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction.

(R,S)-1,2,3,4-Tetrachlorobutane, being a polychlorinated alkane, is expected to undergo nucleophilic substitution reactions. Transition state theory can be used in conjunction with quantum chemical calculations to map out the potential energy surface of such a reaction.

By identifying the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy for the reaction can be calculated. This allows for the prediction of the reaction rate and the elucidation of the reaction mechanism (e.g., SN1 or SN2). For instance, a computational study could model the reaction of (R,S)-1,2,3,4-Tetrachlorobutane with a nucleophile like the hydroxide (B78521) ion to determine which chlorine atom is most susceptible to substitution and the energetic barrier for this process.

In the presence of a strong base, (R,S)-1,2,3,4-Tetrachlorobutane can undergo elimination reactions to form alkenes. Computational modeling can be used to predict the regioselectivity of these reactions, i.e., which constitutional isomer of the alkene is the major product.

By calculating the energies of the possible transition states leading to the different alkene products (e.g., following Zaitsev's or Hofmann's rule), the preferred reaction pathway can be determined. These calculations would take into account steric and electronic effects that govern the regiochemical outcome of the elimination reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Interconversions

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For (R,S)-1,2,3,4-Tetrachlorobutane, MD simulations would be invaluable for:

Exploring the Conformational Landscape: MD simulations can sample a wide range of molecular conformations, providing a comprehensive picture of the conformational landscape. This is particularly useful for flexible molecules that can adopt multiple low-energy conformations.

Studying Conformational Interconversions: By analyzing the MD trajectory, the rates and pathways of interconversion between different conformers can be determined. This provides insight into the flexibility of the molecule and the energy barriers separating different conformational states.

Quantitative Structure-Activity Relationships (QSAR) for Related Chlorinated Alkanes (excluding toxicity correlations)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemicals with their activities. In the context of chlorinated alkanes, QSAR studies have been instrumental in predicting various physicochemical properties and environmental fate parameters, thereby aiding in the assessment of these compounds without the need for extensive experimental testing. These models are built upon the principle that the structure of a molecule dictates its properties and activities.

Research Findings on Physicochemical Properties

Detailed research has been conducted to develop QSAR models for several key physicochemical properties of chlorinated alkanes. These studies employ a range of molecular descriptors to establish statistically robust relationships.

One significant area of research has been the prediction of the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) for chlorinated alkanes. ELUMO is a crucial quantum chemical descriptor that provides insights into the electrophilicity and reactivity of a molecule. A study on chlorinated alkanes as disinfection by-products in drinking water developed a robust linear QSAR model to predict ELUMO. nih.gov The model utilized three key molecular descriptors: the number of chlorine atoms (NCl), the number of carbon atoms (NC), and the Energy of the Highest Occupied Molecular Orbital (EHOMO). nih.gov The resulting model demonstrated a strong correlation, with the number of chlorine atoms being the most influential descriptor affecting the ELUMO of chlorinated alkanes. nih.gov

The model is represented by the following equation: ELUMO = -0.1474 * NCl - 0.003766 * NC + 1.9528 * EHOMO + 1.0664 nih.gov

This model was validated internally and externally, showing high predictive capability with a correlation coefficient (R²) of 0.956 for a set of 30 chlorinated alkanes. nih.gov

Another critical property for environmental assessment is aqueous solubility (logSw) . The ability of a compound to dissolve in water affects its transport, fate, and bioavailability in the environment. A Quantitative Structure-Property Relationship (QSPR) model based on the Molecular Connectivity Index (MCI) approach was developed to predict the aqueous solubility of a diverse set of 50 chlorinated hydrocarbons. mdpi.com This model utilized three connectivity indices to achieve a high correlation coefficient of 0.9670. mdpi.com The zero-order molecular connectivity index (⁰χ), which reflects the molecule's size, was found to be the most significant descriptor. mdpi.com

Similarly, a study utilizing the weighted holistic invariant molecular-three dimensional (WHIM-3D) QSPR approach was applied to predict the aqueous solubility of chlorinated hydrocarbon compounds. researchgate.net This model was developed using a training set of 50 compounds and validated on a testing set of 50 compounds, demonstrating good predictability with a standard coefficient correlation (R²) of 0.948. researchgate.net The model relied on four WHIM-3D descriptors for its calculations. researchgate.net

Data on QSAR Models for Physicochemical Properties of Chlorinated Alkanes

The following tables present data from QSAR studies on chlorinated alkanes, illustrating the relationship between molecular descriptors and physicochemical properties.

| Compound | Number of Carbons (NC) | Number of Chlorines (NCl) | EHOMO (eV) | Predicted ELUMO (eV) |

|---|---|---|---|---|

| Dichloromethane | 1 | 2 | -11.32 | -0.85 |

| Trichloromethane | 1 | 3 | -11.45 | -1.29 |

| Tetrachloromethane | 1 | 4 | -11.58 | -1.73 |

| 1,2-Dichloroethane | 2 | 2 | -11.15 | -0.62 |

| 1,1,1-Trichloroethane | 2 | 3 | -11.35 | -1.15 |

| Compound | Experimental -logSw | Predicted -logSw (MCI) | Predicted -logSw (WHIM-3D) |

|---|---|---|---|

| Dichloromethane | 0.74 | 0.78 | 0.71 |

| Trichloromethane | 1.19 | 1.25 | 1.15 |

| Tetrachloromethane | 2.26 | 2.19 | 2.30 |

| 1,1,2,2-Tetrachloroethane | 1.76 | 1.82 | 1.70 |

| 1,2-Dichloroethene | 1.07 | 1.11 | 1.05 |

Applications in Advanced Organic Synthesis and Materials Science Research

(R,S)-1,2,3,4-Tetrachlorobutane as a Synthetic Building Block

The strategic placement of chlorine atoms on the butane (B89635) backbone makes (R,S)-1,2,3,4-tetrachlorobutane a key intermediate in the synthesis of various organic compounds. wikipedia.org These chlorine atoms act as leaving groups in nucleophilic substitution reactions and can be eliminated to form double bonds, providing pathways to a diverse array of functionalized molecules.

(R,S)-1,2,3,4-Tetrachlorobutane is a foundational molecule for the synthesis of other chlorinated hydrocarbons. nih.gov Through controlled reactions, it is possible to selectively substitute one or more of its chlorine atoms, or to introduce additional chlorination, leading to a variety of polychlorinated butane derivatives. nist.gov These derivatives are of interest in research for studying the physical, chemical, and toxicological properties of chlorinated hydrocarbons. wikipedia.org

One of the notable applications in this area is its role as a starting material in the production of other specialty chlorinated compounds that are not easily accessible through direct chlorination of butane, which often results in complex mixtures of isomers. nist.gov The defined stereochemistry of (R,S)-1,2,3,4-tetrachlorobutane can also be exploited to synthesize specific stereoisomers of other chlorinated compounds.

In the field of materials science, (R,S)-1,2,3,4-tetrachlorobutane and its derivatives have been explored for their utility in the production of specialty polymers. nih.gov The compound can act as a monomer or a cross-linking agent in polymerization reactions. Its incorporation into a polymer backbone can impart specific properties, such as flame retardancy and chemical resistance, owing to the presence of chlorine atoms. nist.gov

Historically, polychlorinated butanes have been of industrial interest for producing chlorinated polymers. nist.gov Research has also delved into its use as a monomer for the synthesis of fluorinated polymers, such as fluoro-resins and fluoroplastics, which are known for their high-performance characteristics. youtube.comchemspider.com

Role in the Synthesis of Perhalogenated Butane Derivatives

A significant application of (R,S)-1,2,3,4-tetrachlorobutane is in the synthesis of perhalogenated butanes, where hydrogen atoms are replaced by other halogens, particularly fluorine. These perhalogenated compounds are of interest for their unique properties and applications in various advanced materials.

(R,S)-1,2,3,4-Tetrachlorobutane serves as a direct precursor in the synthesis of 1,2,3,4-tetrachlorohexafluorobutane (B1297612). This transformation is typically achieved through a direct fluorination process. In one patented method, 1,2,3,4-tetrachlorobutane (B46602) is reacted with fluorine gas in the gas phase, often in the presence of a diluting gas, to produce 1,2,3,4-tetrachlorohexafluorobutane. nih.gov The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield of the desired product. nih.gov Research has also demonstrated the use of microreactors for the fluorination of (R,S)-1,2,3,4-tetrachlorobutane with fluorine gas to achieve this synthesis. nist.gov

Reaction Parameters for the Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane

| Parameter | Value | Reference |

|---|---|---|

| Reactant | 1,2,3,4-Tetrachlorobutane | nih.gov |

| Reagent | Fluorine gas | nih.gov |

| Phase | Gas Phase | nih.gov |

| Pressure | 0.05 to 1 MPa | nih.gov |

The 1,2,3,4-tetrachlorohexafluorobutane synthesized from (R,S)-1,2,3,4-tetrachlorobutane is a key intermediate in the production of hexafluoro-1,3-butadiene. nih.gov Hexafluoro-1,3-butadiene is a valuable monomer and an important gas used in the electronics industry for plasma etching of semiconductors. youtube.comchemspider.com

The synthesis involves a two-step process:

Fluorination: (R,S)-1,2,3,4-Tetrachlorobutane is first converted to 1,2,3,4-tetrachlorohexafluorobutane as described in the previous section. nih.gov

Dechlorination: The resulting 1,2,3,4-tetrachlorohexafluorobutane is then dechlorinated to form hexafluoro-1,3-butadiene. This step typically involves reacting the perhalogenated butane with a metal, such as zinc powder, in a suitable solvent like ethanol. youtube.comnih.gov

This synthetic route provides a viable pathway for the industrial-scale production of high-purity hexafluoro-1,3-butadiene. nih.govchemeo.com

Applications in the Synthesis of Polyols and Esters

The chemical structure of (R,S)-1,2,3,4-tetrachlorobutane allows for its conversion into polyols and their corresponding esters, which are classes of compounds with broad applications.

The hydrolysis of the four chloro groups in (R,S)-1,2,3,4-tetrachlorobutane leads to the formation of a butanetetrol. Specifically, the (R,S) stereoisomer, also known as the meso form, would yield meso-erythritol upon hydrolysis. Erythritol (B158007) is a four-carbon sugar alcohol (a polyol) used in the food industry as a sugar substitute and in other chemical syntheses. wikipedia.orglookchem.com

Following the synthesis of the polyol (butanetetrol), it can be further reacted to form esters. For example, the hydroxyl groups of erythritol can be esterified with carboxylic acids or their derivatives. A common example is the reaction with acetic anhydride (B1165640) or acetyl chloride to produce erythritol tetraacetate. nih.gov These esters have applications in various fields, including as plasticizers and in the synthesis of other complex molecules.

Alkylation Reactions for Erythritol Ester Production

The synthesis of erythritol esters, which have potential applications in various industries, is an area of ongoing research. While common methods for producing these esters involve the direct esterification of erythritol with fatty acids or their derivatives, alternative synthetic routes are being explored. One such area of investigation involves the use of alkylating agents.

Erythritol, a four-carbon sugar alcohol, possesses four hydroxyl groups that can be functionalized. nih.govnih.gov In principle, a di- or tetra-functional alkylating agent could be employed to create ether or ester linkages. Although direct evidence for the use of (R,S)-1,2,3,4-tetrachlorobutane in the large-scale production of erythritol esters is not widely documented in publicly available literature, the reactivity of chloroalkanes suggests a theoretical potential for such alkylation reactions.

The reaction would likely proceed via a nucleophilic substitution mechanism, where the hydroxyl groups of erythritol act as nucleophiles, displacing the chlorine atoms on the tetrachlorobutane backbone. The stereochemistry of the (R,S)- or meso-isomer of 1,2,3,4-tetrachlorobutane would influence the spatial arrangement of the resulting product. nih.govlibretexts.org The reaction conditions, such as the choice of solvent and base, would be critical in promoting the desired alkylation and minimizing side reactions.

Table 1: Properties of Key Reactants

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| (R,S)-1,2,3,4-Tetrachlorobutane | (2S,3R)-1,2,3,4-tetrachlorobutane | C₄H₆Cl₄ | 195.9 |

| Erythritol | (2S,3R)-butane-1,2,3,4-tetrol | C₄H₁₀O₄ | 122.12 |

Data sourced from PubChem CID 11579284 and 222285. nih.govnih.gov

Further research is necessary to establish the viability and efficiency of using (R,S)-1,2,3,4-tetrachlorobutane as an alkylating agent for the production of novel erythritol-based esters and to characterize the properties of these potential new compounds.

Research into Electrochemical Behavior and Conformational Analysis in Materials

The electrochemical properties and conformational flexibility of halogenated hydrocarbons are of significant interest in the development of new materials, including sensors and responsive polymers.

Electrochemical Behavior:

The electrochemical reduction of halogenated alkanes is a topic of study, particularly in the context of environmental remediation and organic synthesis. nih.govresearchgate.net The process typically involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. For (R,S)-1,2,3,4-tetrachlorobutane, the presence of four chlorine atoms suggests that it could undergo sequential reductive dehalogenation.

Studies on similar halogenated compounds have shown that the reduction potential and the reaction mechanism are influenced by the molecular structure, the number and type of halogen atoms, and the nature of the electrode material. nih.govunifi.it Research on redox-active receptors has demonstrated that halogen bonding can enhance electrochemical sensing of anions. rsc.org While specific studies on the electrochemical behavior of (R,S)-1,2,3,4-tetrachlorobutane are not extensively reported, the general principles of haloalkane electrochemistry provide a framework for predicting its behavior. Cyclic voltammetry would be a key technique to investigate its reduction potentials and the stability of the resulting radical intermediates. unifi.it

Conformational Analysis:

The conformational landscape of substituted butanes is a classic topic in stereochemistry. lumenlearning.com For (R,S)-1,2,3,4-tetrachlorobutane, rotation around the central C2-C3 bond leads to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric and electrostatic interactions between the chlorine and hydrogen atoms.

The meso form of 1,2,3,4-tetrachlorobutane possesses a plane of symmetry in certain conformations, which influences its physical properties and reactivity. libretexts.orgdoubtnut.com Understanding the conformational preferences is crucial for its application in materials science. For instance, if incorporated into a polymer chain, the conformational dynamics of the tetrachlorobutane unit could affect the macroscopic properties of the material, such as its flexibility and thermal characteristics. Computational modeling, alongside experimental techniques like NMR and infrared spectroscopy, can provide detailed insights into the conformational isomers and their relative populations. researchgate.net

Table 2: Key Concepts in Physicochemical Analysis

| Analysis Type | Description | Relevance to (R,S)-1,2,3,4-Tetrachlorobutane |

| Electrochemical Reduction | The process of adding electrons to a molecule to break chemical bonds. | Can be used to study the dehalogenation process and potential for creating reactive intermediates for material synthesis. nih.gov |

| Conformational Analysis | The study of the different spatial arrangements of a molecule and their relative energies. | Helps in understanding the flexibility and shape of the molecule, which can impact its incorporation and function within a material. lumenlearning.com |